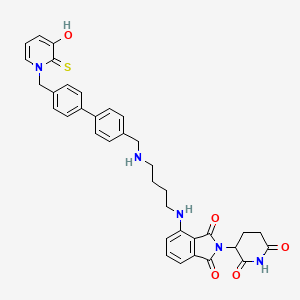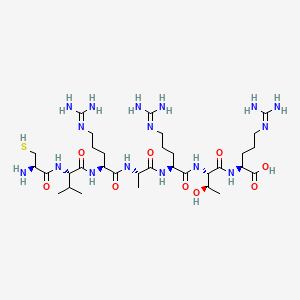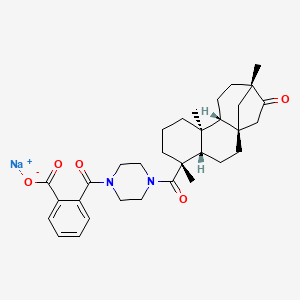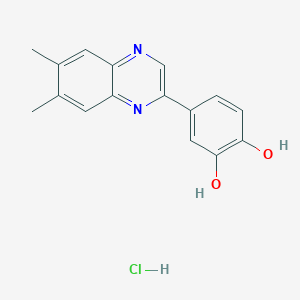
4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol;hydrochloride is a chemical compound with the molecular formula C16H14N2O2. It is known for its unique structure, which includes a quinoxaline ring substituted with dimethyl groups and a benzene ring with two hydroxyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol typically involves the following steps:
Formation of Quinoxaline Ring: The quinoxaline ring is synthesized by condensing an o-phenylenediamine derivative with a diketone, such as 2,3-butanedione, under acidic conditions.
Substitution with Dimethyl Groups: The quinoxaline ring is then substituted with dimethyl groups at the 6 and 7 positions using methylating agents like methyl iodide in the presence of a base.
Coupling with Benzene Ring: The dimethylquinoxaline is coupled with a benzene ring containing hydroxyl groups through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques like recrystallization and chromatography .
化学反応の分析
Types of Reactions
4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.
Substitution: Halogenating agents (e.g., thionyl chloride), nucleophiles (e.g., amines), solvent conditions.
Major Products
Oxidation: Quinones
Reduction: Tetrahydroquinoxaline derivatives
Substitution: Halogenated or nucleophile-substituted derivatives
科学的研究の応用
4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties
作用機序
The mechanism of action of 4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins, modulating their activities.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, signal transduction, and gene expression regulation
類似化合物との比較
Similar Compounds
4-methylcatechol: A similar compound with a single methyl group on the benzene ring.
3-methylcatechol: Another similar compound with a methyl group at a different position on the benzene ring.
Hexahydroxybenzene: A compound with multiple hydroxyl groups on the benzene ring.
Uniqueness
4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol is unique due to its combination of a quinoxaline ring with dimethyl substitutions and a benzene ring with hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
特性
分子式 |
C16H15ClN2O2 |
|---|---|
分子量 |
302.75 g/mol |
IUPAC名 |
4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C16H14N2O2.ClH/c1-9-5-12-13(6-10(9)2)18-14(8-17-12)11-3-4-15(19)16(20)7-11;/h3-8,19-20H,1-2H3;1H |
InChIキー |
GRLICEOJIPVEEY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC=C(N=C2C=C1C)C3=CC(=C(C=C3)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



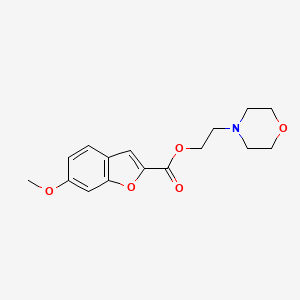
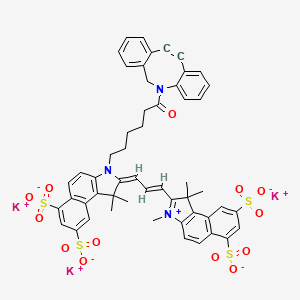
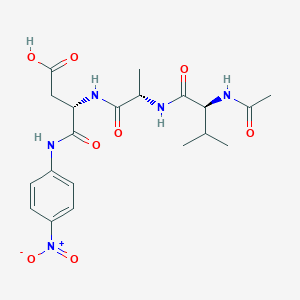
![2-(5,5,27,27-Tetramethyl-24-sulfo-16-oxa-12-aza-20-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1,3,6(11),7,9,20(28),21(26),22,24-nonaen-8-yl)acetate](/img/structure/B12370407.png)
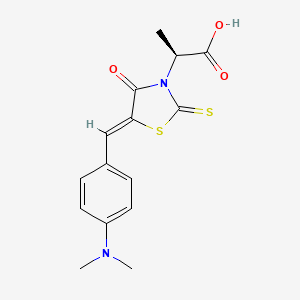

![potassium;[(Z)-[4-methylsulfonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B12370415.png)
![2-benzyl-N'-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonyl-N'-[3-(1,3-thiazol-4-yl)propanoyl]propanehydrazide](/img/structure/B12370422.png)
